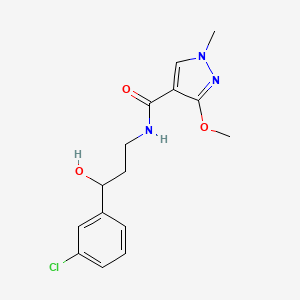

N-(3-(3-氯苯基)-3-羟基丙基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酸胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

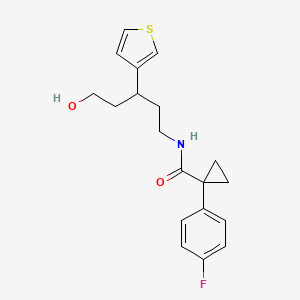

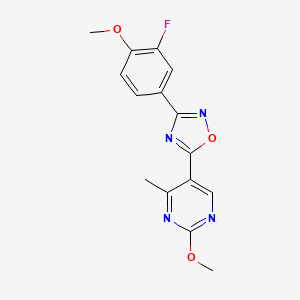

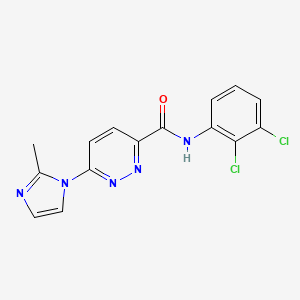

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The pyrazole ring, a five-membered ring with two nitrogen atoms, would form the core of the molecule. The chlorophenyl group would likely be attached to one of the carbon atoms of the pyrazole ring, while the carboxamide group would be attached to another carbon atom of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorophenyl group could potentially make the compound relatively nonpolar and insoluble in water .科学研究应用

- Applications : Researchers have explored CPHMP’s potential therapeutic applications, including mood disorders and attention deficit hyperactivity disorder (ADHD). Understanding its neural functions and targeting it for therapeutic intervention is an ongoing area of interest .

- Applications : Researchers have observed that CPHMP, with its chlorine substitution, may exhibit unique properties. Investigating its effects on biological systems could lead to novel drug candidates .

- Applications : CPHMP’s nitro group makes it a compelling target for further exploration. Researchers may explore its pharmacological effects for antimicrobial therapy, cancer treatment, and beyond .

- Applications : Understanding the synthetic pathways and optimizing reactions can lead to efficient production of CPHMP and related compounds .

- Applications : CPHMP’s pyrazole moiety could be explored for its potential biological activities, especially when fused with other aromatic rings .

Neuroscience and Pharmacology

Chlorine-Containing Natural Products

Nitro Group in Drug Design

Synthetic Chemistry and Domino Reactions

Benzopyran-Annulated Pyrazoles

Enantioselective Diels–Alder Cycloaddition

作用机制

Target of Action

It is known that similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as inhibitors of oxidative phosphorylation .

Mode of Action

Cccp, a similar compound, acts as a protonophore and reduces the ability of atp synthase to function optimally . This suggests that N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide might have a similar mode of action.

Biochemical Pathways

It is known that cccp disrupts the proton gradient established during the normal activity of electron carriers in the electron transport chain . This could suggest that N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide might affect similar pathways.

Pharmacokinetics

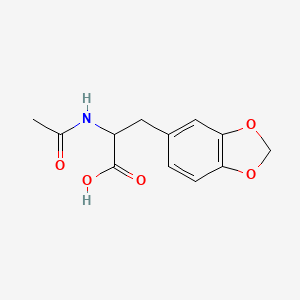

A study on a similar compound, chlorpropham, showed that it was metabolized through initial hydrolysis to yield 3-chloroaniline as a major metabolic product . This could suggest that N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide might have similar pharmacokinetic properties.

Result of Action

Cccp, a similar compound, causes the gradual destruction of living cells and death of the organism . This could suggest that N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide might have similar effects.

Action Environment

It is known that chlorpropham, a similar compound, has been used as a plant growth regulator and potato sprout suppressant during long-term storage . This suggests that N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide might also be influenced by environmental factors such as storage conditions.

属性

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3/c1-19-9-12(15(18-19)22-2)14(21)17-7-6-13(20)10-4-3-5-11(16)8-10/h3-5,8-9,13,20H,6-7H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYZZBETCRILJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2831707.png)

![8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2831710.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[1-(Phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2831716.png)

![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)